N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO4S/c1-17(23,11-13-6-8-15(26-2)9-7-13)12-22-27(24,25)16-5-3-4-14(10-16)18(19,20)21/h3-10,22-23H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCQVTZBZDZXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide, also known by its CAS number 1396745-99-5, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse research sources.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀F₃N₁O₃ |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 1396745-99-5 |
The compound exhibits biological activity primarily through interactions with specific molecular targets, including enzymes and receptors involved in various physiological processes. The trifluoromethyl group is particularly significant as it enhances the compound's lipophilicity and potential for enzyme interaction. Studies have indicated that the presence of this functional group may facilitate hydrogen bonding and other interactions with target proteins, which could lead to modulation of their activity .
Inhibition of Enzymes
Research indicates that derivatives of compounds similar to this compound demonstrate inhibitory effects on various enzymes:
- Cyclooxygenases (COX) : Compounds with similar structures have shown moderate inhibition against COX-2, an enzyme involved in inflammatory processes .
- Lipoxygenases (LOX) : Inhibitory effects on LOX enzymes (LOX-5 and LOX-15) have also been reported, suggesting potential anti-inflammatory properties .
- Cholinesterases : Some studies have evaluated related compounds for their ability to inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. These studies typically measure the half-maximal inhibitory concentration (IC50) to determine potency. For instance, certain derivatives showed IC50 values indicating moderate cytotoxicity against these cell lines, suggesting potential as therapeutic agents in oncology .
Case Studies
- Study on COX and LOX Inhibition : A study found that certain derivatives exhibited dual inhibitory effects against AChE and BChE with IC50 values ranging from 10.4 μM to 24.3 μM, highlighting their potential in treating conditions associated with cholinergic dysfunction .
- Antioxidant Activity : Research has indicated that some derivatives possess antioxidant properties, which can contribute to their overall biological activity by mitigating oxidative stress in cells .
- Molecular Docking Studies : Computational studies utilizing molecular docking have provided insights into the binding affinities of these compounds with target proteins, revealing how structural modifications can enhance or reduce biological activity .
Scientific Research Applications
Structural Characteristics
The compound features a trifluoromethyl group and a sulfonamide moiety, which are known to enhance biological activity. The presence of the methoxyphenyl group contributes to its lipophilicity, potentially improving membrane permeability and bioavailability.
Enzyme Inhibition
Research indicates that N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide exhibits inhibitory effects on various enzymes. This property makes it a candidate for therapeutic applications in conditions where enzyme modulation is beneficial.
Case Study: Enzyme Activity
In vitro studies demonstrated the compound's ability to inhibit specific metabolic enzymes, leading to reduced proliferation of cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest in human cancer cell lines.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent, particularly against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antimicrobial Efficacy
A study evaluated the minimum inhibitory concentrations (MIC) of the compound against various bacterial strains. Results indicated that it was effective at lower concentrations compared to traditional antibiotics, suggesting its potential utility in treating infections.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been investigated in animal models, showing potential for treating inflammatory diseases.
Case Study: Inflammatory Disease Models
In models of induced arthritis, administration of the compound resulted in significantly reduced swelling and pain scores compared to control groups. This suggests its potential application in managing inflammatory conditions.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced metabolic enzyme activity | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Decreased inflammation in models |
Table 1: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction at micromolar levels |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC (thin-layer chromatography) with UV visualization.
- Adjust solvent polarity (e.g., THF for solubility vs. acetonitrile for faster kinetics) based on intermediate polarity .
Basic: Which spectroscopic and analytical techniques are most effective for structural characterization?
Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm backbone structure, with attention to sulfonamide (-SO₂NH-) protons (~δ 7-8 ppm) and trifluoromethyl (-CF₃) splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ = 521.63) and isotopic patterns .
- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of the hydroxypropyl and methoxyphenyl groups .
Methodological Note : For ambiguous NMR signals, employ 2D experiments (e.g., COSY, HSQC) to assign overlapping proton environments .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental structural data?
Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
- Dynamic NMR Studies : Probe temperature-dependent shifts to identify rotameric equilibria in the propyl chain .
- DFT (Density Functional Theory) Calculations : Compare optimized geometries (e.g., B3LYP/6-31G* level) with experimental X-ray data to validate torsional angles .
- Solvent Relaxation Measurements : Use CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding’s impact on observed shifts .
Case Example : The hydroxypropyl group’s orientation may differ between computational models and crystallographic data due to intramolecular H-bonding with the sulfonamide oxygen .
Advanced: What in vitro models are suitable for evaluating adrenoceptor-related pharmacological activity?
Answer:
- CHO-K1 Cells Stably Expressing Human β3-Adrenoceptors : Measure cAMP production via ELISA to assess agonist/antagonist activity. Pre-treat with forskolin to amplify signal-to-noise ratios .
- Functional Assays : Use calcium flux or BRET (Bioluminescence Resonance Energy Transfer) to monitor receptor activation kinetics.
Q. Methodological Considerations :
- Compare dose-response curves of the compound with known β3 ligands (e.g., L755507 for agonism, L748337 for antagonism) .
- Validate specificity via knockout models or competitive binding assays with radiolabeled antagonists like [³H]CGP-12177 .
Advanced: How does the trifluoromethyl group influence reactivity and bioactivity?
Answer:
- Electron-Withdrawing Effects : The -CF₃ group enhances sulfonamide acidity (pKa ~8-9), improving hydrogen-bonding capacity with target proteins .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism in hepatic microsomes, prolonging half-life in pharmacokinetic studies .
- SAR (Structure-Activity Relationship) Insights : Replace -CF₃ with -Cl or -CH₃ to assess its role in adrenoceptor binding. Use molecular docking (e.g., AutoDock Vina) to map interactions with hydrophobic receptor pockets .
Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling to introduce alternative substituents at the benzenesulfonamide ring .
Advanced: How can contradictory stability data from DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) be reconciled?
Answer:
- DSC Analysis : Identify melting points (Tm) and glass transitions (Tg). A broad endothermic peak may indicate polymorphic forms .
- TGA Profiling : Monitor mass loss at elevated temperatures (e.g., >150°C) to detect decomposition vs. sublimation.
- Cross-Validation : Use hot-stage microscopy to visually correlate thermal events with DSC/TGA data.
Case Example : A discrepancy between Tm (DSC) and decomposition onset (TGA) suggests partial degradation during melting. Use inert atmospheres (N₂) to minimize oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
